molecular formula C18H14F2N2O3 B2488009 N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 888442-93-1

N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No.: B2488009
CAS No.: 888442-93-1
M. Wt: 344.318
InChI Key: RWQJMMVQMVZJOL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic organic compound that features a benzofuran core structure substituted with a 3,4-difluorophenyl group and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

    Biological Studies: The compound can serve as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and fluorinated aromatic compounds.

    Examples: 3,4-difluorophenylbenzofuran, propionamidobenzofuran derivatives.

Uniqueness

  • The presence of both the 3,4-difluorophenyl group and the propionamide moiety in the same molecule imparts unique chemical and biological properties to this compound.
  • These structural features may enhance its binding affinity to specific molecular targets and improve its stability and solubility compared to similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQJMMVQMVZJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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